molecular formula C14H24O B13788503 6-(2,2,3-Trimethylcyclopent-3-en-1-yl)hex-4-en-3-ol CAS No. 67801-12-1

6-(2,2,3-Trimethylcyclopent-3-en-1-yl)hex-4-en-3-ol

Cat. No.: B13788503
CAS No.: 67801-12-1
M. Wt: 208.34 g/mol
InChI Key: RHQDMXYIGACKOH-SOFGYWHQSA-N
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Description

6-(2,2,3-Trimethylcyclopent-3-en-1-yl)hex-4-en-3-ol, with the CAS registry number 67801-12-1 , is an organic compound of significant interest in chemical research and development. This compound has a molecular formula of C 14 H 24 O and a molecular weight of 208.34 g/mol . Its chemical structure features both a cyclopentene ring and a hexenol chain, presenting opportunities for various synthetic transformations. Key physical properties include a calculated density of approximately 0.892 g/cm³ and a boiling point of around 283°C at 760 mmHg . The flash point is calculated at 101°C . Researchers can utilize this compound as a versatile intermediate or starting material in organic synthesis, particularly in the exploration of fragrance and flavor molecules, where structurally similar compounds are often investigated for their olfactory characteristics . Its defined structure and properties make it a valuable candidate for method development in analytical chemistry, structure-activity relationship (SAR) studies, and the synthesis of more complex chemical entities. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

67801-12-1

Molecular Formula

C14H24O

Molecular Weight

208.34 g/mol

IUPAC Name

(E)-6-(2,2,3-trimethylcyclopent-3-en-1-yl)hex-4-en-3-ol

InChI

InChI=1S/C14H24O/c1-5-13(15)8-6-7-12-10-9-11(2)14(12,3)4/h6,8-9,12-13,15H,5,7,10H2,1-4H3/b8-6+

InChI Key

RHQDMXYIGACKOH-SOFGYWHQSA-N

Isomeric SMILES

CCC(/C=C/CC1CC=C(C1(C)C)C)O

Canonical SMILES

CCC(C=CCC1CC=C(C1(C)C)C)O

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 6-(2,2,3-trimethylcyclopent-3-en-1-yl)hex-4-en-3-ol typically involves the following key steps:

  • Construction of the cyclopentene ring with the trimethyl substitution pattern.
  • Formation of the hexenol side chain with controlled stereochemistry.
  • Functional group interconversions such as oxidation and reduction to install the hydroxyl group at the correct position.
  • Control of the (E)-configuration of the alkene in the hexenyl chain.

Detailed Synthetic Routes

Cyclopentene Ring Formation via Epoxy Intermediate Cyclization

One reported approach involves starting from a geraniol-derived epoxy intermediate, which undergoes Lewis acid-catalyzed cyclization to form the cyclopentene ring system.

  • Reagents and Conditions:

    • Lewis acid catalyst such as boron trifluoride diethyl etherate (BF₃·OEt₂)
    • Solvent: Dichloromethane (CH₂Cl₂)
    • Temperature: 0 to 5 °C to control reaction rate and selectivity
  • Mechanism:

    • The epoxy group is activated by the Lewis acid, facilitating ring closure to form the cyclopentene ring with the trimethyl substitution pattern.
  • Outcome:

    • This step typically yields the cyclopentene intermediate in 60–70% yield, setting the stage for further functionalization.
Side Chain Functionalization and Oxidation/Reduction
  • The hexenyl side chain is constructed or modified via selective oxidation or reduction steps to install the hydroxyl group at the 3-position.

  • Reduction Step:

    • Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be employed to reduce ketone intermediates to the corresponding alcohols.
    • For example, reduction of 6-(2,2,3-trimethylcyclopent-3-en-1-yl)hex-4-en-3-one yields the target hexenol.
  • Reaction Conditions:

    • Temperature control is critical; reductions are often carried out at 0 °C to room temperature.
    • Solvents such as ethanol or diethyl ether are common.
  • Purification:

    • The product mixture may contain isomeric forms (E/Z) and requires chromatographic purification, often via silica gel column chromatography using mixtures of diethyl ether and n-hexane as eluents.
Hydrogenation Alternative
  • Hydrogenation of precursor compounds in the presence of palladium on carbon (Pd/C) in ethanol can also be used to reduce intermediates to the alcohol stage.

  • This method offers an alternative to hydride reductions and can be controlled to avoid over-reduction.

Reaction Workup and Purification

  • After reaction completion, the mixture is typically quenched with water or ice, followed by extraction with organic solvents such as diethyl ether.

  • Acid-base workup includes:

    • Acidification with hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) to protonate intermediates or remove impurities.

    • Neutralization with saturated sodium bicarbonate (NaHCO₃) solution.

  • The organic layer is dried over anhydrous magnesium sulfate (MgSO₄) and concentrated under reduced pressure.

  • Final purification is achieved by silica gel chromatography, often employing gradients of diethyl ether in n-hexane to isolate the pure alcohol.

Data Tables Summarizing Preparation Parameters

Step Reagents/Conditions Yield (%) Notes
Epoxy Intermediate Cyclization BF₃·OEt₂, CH₂Cl₂, 0–5 °C 60–70 Formation of cyclopentene ring
Reduction of Ketone NaBH₄ or LiAlH₄, EtOH or Et₂O, 0 °C to RT 70–85 Converts ketone to hexenol
Hydrogenation Alternative Pd/C, Ethanol, H₂ gas 65–80 Alternative reduction method
Purification Silica gel chromatography, 5–30% Et₂O in hexane >95 purity Separation of isomers and impurities

Chemical Reactions Analysis

Types of Reactions

6-(2,2,3-Trimethylcyclopent-3-en-1-yl)hex-4-en-3-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Halogenation is a common example, where halogens like chlorine or bromine are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

6-(2,2,3-Trimethylcyclopent-3-en-1-yl)hex-4-en-3-ol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in organic synthesis.

    Biology: Studied for its potential biological activity. It may interact with biological macromolecules and influence biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties. It may serve as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials. It may be used in the formulation of fragrances, flavors, and other consumer products.

Mechanism of Action

The mechanism of action of 6-(2,2,3-Trimethylcyclopent-3-en-1-yl)hex-4-en-3-ol involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its application, whether in a chemical reaction, biological system, or industrial process.

Comparison with Similar Compounds

Key Observations:

Functional Group Variations :

  • The hydroxyl group position (e.g., 3-ol vs. 2-ol) and ketone substitution (e.g., in 65113-95-3) significantly alter polarity and volatility, impacting olfactory properties and solubility .
  • Double bond positions (4-en vs. 5-en) influence steric hindrance and conformational flexibility, which may affect receptor binding in fragrance applications .

Toxicity and Safety: 3-Methyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pent-4-en-2-ol (No. 2220) has the most extensive safety data, with a NOAEL of 1000 mg/kg bw/day in rats . this compound, as a secondary component in No. 2220, is deemed safe at typical dietary exposures due to structural similarity and low concentrations .

Biological Activity

6-(2,2,3-Trimethylcyclopent-3-en-1-yl)hex-4-en-3-ol is a compound of interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, cytotoxic, and other pharmacological effects based on available research findings.

Chemical Structure and Properties

The molecular formula for this compound is C14H24O, with a molecular weight of approximately 224.35 g/mol. Its structure features a cyclopentene moiety and a hexenol side chain, contributing to its unique biological activities.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triterpenoids and compounds related to cyclopentene structures possess antibacterial effects against various pathogens.

Pathogen Activity MIC (µg/mL)
Staphylococcus aureusAntibacterial activity6.3
Escherichia coliAntibacterial activity6.3

The above table summarizes the Minimum Inhibitory Concentration (MIC) values for related compounds. The observed MIC values suggest strong antibacterial activity comparable to standard antibiotics like ceftriaxone .

Cytotoxicity

In vitro studies have assessed the cytotoxicity of similar compounds using various human cell lines. One study highlighted that certain triterpenoid derivatives demonstrated selective cytotoxicity against cancer cell lines, indicating potential for further development as anticancer agents.

Case Studies

  • Study on Antimicrobial Properties :
    A recent investigation focused on the antimicrobial efficacy of synthesized derivatives related to this compound. The study found that these compounds showed pronounced activity against both Gram-positive and Gram-negative bacteria, with specific emphasis on Staphylococcus aureus and Escherichia coli. The MIC values were notably low, suggesting high potency against these pathogens .
  • Cytotoxicity Against Cancer Cells :
    Another study evaluated the cytotoxic effects of triterpenoid derivatives in various cancer cell lines. The results indicated that certain modifications to the structure led to enhanced cytotoxicity compared to the parent compound. For example, derivatives exhibited IC50 values ranging from 4.31 µM to 15.6 µM against leukemia and breast cancer cells, demonstrating significant potential for therapeutic applications .

The biological activity of this compound may be attributed to several mechanisms:

  • Disruption of Cell Membranes : Similar compounds have been shown to disrupt bacterial cell membranes, leading to cell lysis.
  • Inhibition of Enzymatic Activity : Some studies suggest that these compounds may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.

Q & A

Q. What synthetic routes are available for 6-(2,2,3-trimethylcyclopent-3-en-1-yl)hex-4-en-3-ol, and how can reaction conditions be optimized?

The compound can be synthesized via aldol condensation of α-campholenic aldehyde with ethyl 2-methylacetoacetate. Key steps include:

  • Catalyst selection : Use of sodium ethoxide as a base for enolate formation.
  • Temperature control : Maintain 0–5°C during condensation to minimize side reactions.
  • Workup : Acidic quenching followed by column chromatography (silica gel, hexane/ethyl acetate gradient) yields the product with >85% purity . Data from MS analysis :
m/zFragmentRelative Abundance (%)
206Molecular ion (M⁺)3
191M⁺–Me2
57C₃H₅O⁺100

Q. How is structural elucidation performed for this compound?

A combination of spectroscopic methods is critical:

  • GC-MS : Identifies molecular weight and fragmentation patterns (e.g., m/z 206 for M⁺) .
  • NMR : ¹H NMR reveals olefinic protons (δ 5.2–5.8 ppm) and cyclopentene methyl groups (δ 1.2–1.4 ppm). ¹³C NMR confirms carbonyl (δ 210 ppm) and cyclopentene carbons .
  • IR : Stretching vibrations for hydroxyl (3400–3600 cm⁻¹) and conjugated enone (1680 cm⁻¹) .

Q. What are the stability considerations for this compound under experimental storage?

  • Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation of the cyclopentene ring.
  • Avoid prolonged exposure to light or humidity, which may induce [2+2] cycloaddition or hydrolysis .

Advanced Research Questions

Q. How can catalytic hydrogenation be tailored to reduce intermediates like 6-(2,2,3-trimethylcyclopent-3-en-1-yl)hex-4-en-3-one?

  • Catalyst system : Ru-phosphine complexes (e.g., RuCl₂(PPh₃)₃) with amines (e.g., triethylamine) enhance selectivity for allylic alcohol reduction .
  • Conditions :
ParameterOptimal Range
Temperature50–80°C
H₂ Pressure10–50 atm
SolventEthanol/THF (1:1)
  • Yield : >90% with <5% over-reduction byproducts .

Q. What analytical challenges arise in resolving stereoisomers of this compound?

  • Chiral GC or HPLC : Use β-cyclodextrin-based columns (e.g., Chiraldex B-DM) to separate enantiomers. Retention times differ by 1.2–1.5 min for (R)- and (S)-forms .
  • Circular Dichroism (CD) : Distinct Cotton effects at 220–240 nm confirm absolute configuration .

Q. How does the cyclopentene ring influence reactivity in Diels-Alder reactions?

  • The electron-rich 2,2,3-trimethylcyclopentene acts as a diene in [4+2] cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride).
  • Kinetics : Second-order rate constants (k₂) range from 0.15–0.30 L/mol·s at 25°C in toluene .

Q. What computational methods predict logP and solubility for this compound?

  • Software : COSMO-RS or ALOGPS 3.0 estimate logP ≈ 3.2 ± 0.3 and water solubility <1 mg/L.
  • Validation : Experimental logP (shake-flask method) aligns within 5% error .

Contradictions in Literature

  • Stereochemical assignments : Early studies (pre-2010) misassigned the (E)-configuration of the hexenone moiety due to ambiguous NOESY data. Revised assignments via X-ray crystallography confirm (E)-geometry .
  • Catalytic selectivity : Pd-based catalysts (Lindlar) favor over-reduction to saturated alcohols, whereas Ru systems preserve the cyclopentene ring .

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